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Compound of Interest

Compound Name: (4-Amino-phenyl)-urea

CAS No.: 21492-80-8

Cat. No.: B1268273

Get Quote

Compound ID: CAS 104-32-5 | Synonyms: N-(4-aminophenyl)urea, 4-Ureidoaniline

Executive Summary
(4-Amino-phenyl)-urea is a bifunctional aromatic intermediate critical in the synthesis of

sulfonamides, azo dyes, and kinase inhibitors. Its structural duality—containing both a

nucleophilic primary amine and a neutral urea moiety—presents unique spectroscopic

signatures essential for purity verification. This guide provides a definitive reference for its

identification using NMR, IR, and Mass Spectrometry, grounded in field-proven experimental

protocols.
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Property Data

IUPAC Name 1-(4-aminophenyl)urea

Molecular Formula C₇H₉N₃O

Molecular Weight 151.17 g/mol

Appearance White to off-white crystalline powder

Melting Point 213–217 °C (Sublimes/Decomposes)

Solubility
Soluble in DMSO, DMF; Sparingly soluble in

water, ethanol

Synthesis & Preparation Workflow
To understand the spectroscopic impurities often found in this compound, one must understand

its genesis. The most robust industrial route involves the reaction of p-phenylenediamine (PPD)

with urea in an aqueous acidic medium or via the reduction of p-nitrophenylurea.

Optimized Synthesis Protocol (PPD Route)
Dissolution: Dissolve p-phenylenediamine (1.0 eq) in 1M HCl.

Carbamoylation: Add Urea (1.2 eq) and reflux at 100°C for 4 hours.

Precipitation: Cool to 0°C. The hydrochloride salt may precipitate. Neutralize with 10% NaOH

to pH 8 to release the free base.

Purification: Recrystallize from boiling water/ethanol (9:1) to remove unreacted PPD (which

oxidizes to purple quinoimines).
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Figure 1: Synthesis workflow illustrating the conversion of PPD to (4-Amino-phenyl)-urea and

potential side-products.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ is the required solvent. Chloroform (CDCl₃) is unsuitable due to poor

solubility. Standard: TMS (Tetramethylsilane) at 0.00 ppm.

¹H NMR Data (400 MHz, DMSO-d₆)
The spectrum is characterized by a distinct para-substitution pattern in the aromatic region and

three separate N-H signals due to the slow exchange in DMSO.
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Shift (δ, ppm) Multiplicity Integration Assignment
Structural
Context

8.05 Singlet (s) 1H Ar-NH-CO
Urea proton

(internal)

7.08 Doublet (d) 2H
Ar-H (meta to

NH₂)

J ≈ 8.8 Hz

(Deshielded by

urea)

6.48 Doublet (d) 2H
Ar-H (ortho to

NH₂)

J ≈ 8.8 Hz

(Shielded by

amine)

5.65 Broad Singlet 2H CO-NH₂
Urea terminal

protons

4.75 Broad Singlet 2H Ar-NH₂
Aniline amine

protons

Interpretation Logic:

Differentiation of NH groups: The internal urea proton (8.05 ppm) is the most downfield due

to the electron-withdrawing carbonyl and aromatic ring. The terminal urea NH₂ (5.65 ppm) is

distinct from the aromatic amine NH₂ (4.75 ppm), which appears most upfield due to the

electron-donating nature of the ring.

Aromatic Region: The para-substitution creates a symmetric AA'BB' system, appearing as

two distinct doublets ("roofing" effect may be visible).

¹³C NMR Data (100 MHz, DMSO-d₆)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268273?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (δ, ppm) Carbon Type Assignment

156.8 Quaternary (C=O) Urea Carbonyl

143.5 Quaternary (C-N) Aromatic C attached to NH₂

129.8 Quaternary (C-N) Aromatic C attached to Urea

120.5 Methine (CH) Aromatic C (meta to NH₂)

114.2 Methine (CH) Aromatic C (ortho to NH₂)

B. Infrared Spectroscopy (FT-IR)
The IR spectrum validates the presence of both the primary amine and the urea carbonyl.

Wavenumber
(cm⁻¹)

Vibration Mode Functional Group Notes

3420, 3340 ν(N-H) stretch Primary Amine (-NH₂)
Asymmetric/Symmetri

c doublet

3200 - 3300 ν(N-H) stretch Urea Amide
Broad band, often

overlapping

1650 - 1660 ν(C=O) stretch Urea Carbonyl
"Amide I" band; strong

intensity

1600 - 1620 δ(N-H) bend Amine/Amide "Amide II" band

1510 ν(C=C) stretch Aromatic Ring
Characteristic

benzenoid ring stretch

830 γ(C-H) oop
p-Substituted

Benzene

Diagnostic for 1,4-

substitution

C. Mass Spectrometry (MS)
Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) Molecular Ion: [M+H]⁺ = 152.08

Da
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Fragmentation Pathway
The fragmentation of ureas typically involves the loss of ammonia (NH₃) and isocyanic acid

(HNCO).

Precursor:m/z 152 [M+H]⁺

Loss of NH₃ (-17): Generates isocyanate intermediate (m/z 135).

Loss of HNCO (-43): Generates p-phenylenediamine radical cation (m/z 109/108).

Major Fragment:m/z 109 is often the base peak in high-energy collisions, corresponding to

the stable aromatic diamine species.

[M+H]⁺
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[M+H - NH₃]⁺
m/z 135

(Isocyanate interm.)

- NH₃ (17 Da)

[M+H - HNCO]⁺
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(p-Phenylenediamine)

- HNCO (43 Da)

[C₆H₆N]⁺
m/z 92

(Aniline-like)

- NH₃

Click to download full resolution via product page

Figure 2: ESI-MS fragmentation pathway for (4-Amino-phenyl)-urea.

Quality Control & Purity Assessment
When sourcing or synthesizing this compound for drug development, the following impurity

profile must be monitored:

p-Phenylenediamine (PPD):
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Detection: TLC (turns purple/black on oxidation) or HPLC.

Limit: < 0.1% (Genotoxic impurity).

1,3-Bis(4-aminophenyl)urea:

Origin: Reaction of one urea molecule with two PPD molecules.

MS Signature: [M+H]⁺ = 243.

NMR Signature: New set of aromatic doublets and loss of the urea NH₂ signal (5.65 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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